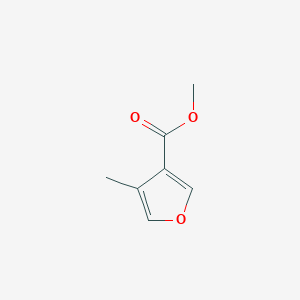

Methyl 4-methylfuran-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methylfuran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-5-3-10-4-6(5)7(8)9-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWMYLHEKBBUNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC=C1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-methylfuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Methyl 4-methylfuran-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details the primary synthetic pathways, including the Feist-Benary furan synthesis, and provides a detailed experimental protocol for its preparation.

Introduction

This compound is a substituted furan derivative characterized by a methyl group at the 4-position and a methyl ester at the 3-position. The furan nucleus is a prevalent scaffold in numerous biologically active compounds and functional materials. The specific substitution pattern of this molecule makes it a key intermediate for the synthesis of more complex molecular architectures. This guide will focus on a practical and accessible synthetic route for its preparation in a laboratory setting.

Synthetic Pathways

The synthesis of substituted furans can be accomplished through several named reactions, with the Feist-Benary synthesis and the Paal-Knorr synthesis being two of the most classical and versatile methods.

-

Feist-Benary Furan Synthesis: This method involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[1][2] For the synthesis of this compound, this pathway offers a direct route using readily available starting materials. The reaction proceeds through the formation of an enolate from the β-dicarbonyl compound, which then acts as a nucleophile, attacking the α-halo ketone. Subsequent cyclization and dehydration yield the furan ring.[3]

-

Paal-Knorr Furan Synthesis: This approach utilizes the acid-catalyzed cyclization of a 1,4-dicarbonyl compound to form the furan ring.[4][5] While a powerful method, its application to the target molecule would require the synthesis of a specific 1,4-dicarbonyl precursor, which can sometimes be a multi-step process.[1]

Given the directness and accessibility of the starting materials, this guide will focus on the Feist-Benary synthesis for the preparation of this compound.

Experimental Protocol: Feist-Benary Synthesis of this compound

This section provides a detailed experimental procedure for the synthesis of this compound from methyl acetoacetate and chloroacetone.

Reaction Scheme:

Caption: Overall reaction scheme for the Feist-Benary synthesis.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl acetoacetate | C₅H₈O₃ | 116.12 | 11.61 g | 0.10 |

| Chloroacetone | C₃H₅ClO | 92.53 | 9.25 g | 0.10 |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | 6.81 g | 0.10 |

| Absolute Ethanol | C₂H₆O | 46.07 | 100 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - |

| Brine (Saturated NaCl solution) | NaCl(aq) | - | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The apparatus is dried in an oven and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.

-

Preparation of Sodium Ethoxide Solution: In the reaction flask, sodium metal (2.3 g, 0.10 mol) is cautiously added in small portions to 50 mL of absolute ethanol under a nitrogen atmosphere. The mixture is stirred until all the sodium has reacted to form a clear solution of sodium ethoxide. The solution is then cooled to room temperature.

-

Addition of Reactants: A solution of methyl acetoacetate (11.61 g, 0.10 mol) in 25 mL of absolute ethanol is added dropwise to the sodium ethoxide solution with stirring. After the addition is complete, the mixture is stirred for an additional 15 minutes. Subsequently, chloroacetone (9.25 g, 0.10 mol) dissolved in 25 mL of absolute ethanol is added dropwise from the dropping funnel over a period of 30 minutes.

-

Reaction: After the addition of chloroacetone is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure using a rotary evaporator. The resulting residue is partitioned between 100 mL of diethyl ether and 100 mL of water.

-

Extraction and Washing: The aqueous layer is separated and extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed successively with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by vacuum distillation to afford a colorless to pale yellow liquid.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 65-75% |

| Boiling Point | 78-80 °C at 15 mmHg |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.95 (d, J=1.6 Hz, 1H, H-2), 7.25 (d, J=1.6 Hz, 1H, H-5), 3.75 (s, 3H, OCH₃), 2.20 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 165.2, 150.1, 142.8, 118.5, 110.2, 51.5, 10.8 |

Synthesis Workflow

The overall workflow for the synthesis and purification of this compound can be visualized as follows:

References

An In-depth Technical Guide to the Chemical Properties of Methyl 4-methylfuran-3-carboxylate and Related Compounds

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Furan-3-carboxylate derivatives are significant scaffolds in medicinal chemistry and organic synthesis, serving as key building blocks for a wide array of more complex molecules. The specific compound, Methyl 4-methylfuran-3-carboxylate, while a valid chemical structure, is not extensively documented. This guide synthesizes the available data on its closest structural relatives to provide valuable insights for researchers working with substituted furan systems.

Physicochemical Properties

Quantitative data for the parent acid and a positional isomer are summarized below. These values can offer an approximation of the expected properties of this compound.

| Property | 4-methylfuran-3-carboxylic acid | Methyl 2-methylfuran-3-carboxylate |

| Molecular Formula | C₆H₆O₃ | C₇H₈O₃ |

| Molecular Weight | 126.11 g/mol [1] | 140.14 g/mol [2] |

| CAS Number | Not available | 6141-58-8[2] |

| Purity | 95.0%[1] | Not specified |

| InChI Key | XOEFJYKFWPVPNZ-UHFFFAOYSA-N[1] | UVRRIABXNIGUJZ-UHFFFAOYSA-N[2] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not available. However, spectral information for the related compound, Methyl 2-methylfuran-3-carboxylate , is documented and can provide a reference for the types of signals to expect.

-

¹H NMR Spectra: Available from suppliers like Sigma-Aldrich Co. LLC.[2]

-

Mass Spectrometry (GC-MS): Data is available in the NIST Mass Spectrometry Data Center.[2]

-

IR Spectra (FTIR): "Neat" technique data is available from suppliers like Sigma-Aldrich Co. LLC.[2]

-

Raman Spectra: Available from suppliers like Sigma-Aldrich Co. LLC.[2]

Experimental Protocols

While a specific protocol for the synthesis of this compound was not found, a general and versatile method for the synthesis of polysubstituted furans, including furan-3-carboxylates, has been described. This involves the reaction of sulfonium acylmethylides with acetylenic esters.[3] This approach provides a direct and simple strategy for preparing a variety of substituted furan derivatives.[3]

Example Synthetic Workflow for Polysubstituted Furans:

The synthesis proceeds through a tandem sequence:[3]

-

Michael Addition: A dimethylsulfonium acylmethylide undergoes a Michael addition to an alkyl acetylenecarboxylate.

-

Intramolecular Nucleophilic Addition: The intermediate then undergoes an intramolecular nucleophilic addition.

-

4π Ring Opening: This is followed by a 4π ring opening.

-

Intramolecular Michael Addition: Another intramolecular Michael addition occurs.

-

Elimination: The final step is an elimination to yield the polysubstituted furan.

This method has been successfully used to synthesize furan-3-carboxylates, furan-2,4-dicarboxylates, and furan-2,3,4-tricarboxylates in moderate to good yields.[3]

Logical Relationships in Synthesis

The synthesis of substituted furan-3-carboxylates often relies on key chemical transformations. The workflow below illustrates a generalized decision-making process for approaching the synthesis of a target furan derivative.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Methyl 2-methylfuran-3-carboxylate | C7H8O3 | CID 80237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03563J [pubs.rsc.org]

Spectroscopic Analysis of Methyl 4-methylfuran-3-carboxylate: A Technical Overview

Despite a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data (1H NMR, 13C NMR, IR, and MS) for Methyl 4-methylfuran-3-carboxylate could not be located.

This technical guide aims to provide researchers, scientists, and drug development professionals with a framework for the spectroscopic analysis of the title compound. While direct experimental data is not currently available in the public domain, this document outlines the expected spectral characteristics based on the analysis of structurally similar compounds. Furthermore, it details the standard experimental protocols utilized for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated chemical shifts and spectral features for this compound. These predictions are derived from the known spectroscopic data of related furan derivatives, including methyl furan-3-carboxylate and various methylated furan esters.

Table 1: Predicted 1H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~ 7.8 - 8.2 | s | - |

| H-5 | ~ 7.2 - 7.6 | s | - |

| -OCH3 | ~ 3.7 - 3.9 | s | - |

| 4-CH3 | ~ 2.0 - 2.3 | s | - |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) in a deuterated solvent like CDCl3. The furan ring protons at positions 2 and 5 are expected to be singlets due to the substitution pattern.

Table 2: Predicted 13C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~ 160 - 165 |

| C-2 | ~ 140 - 145 |

| C-5 | ~ 140 - 145 |

| C-3 | ~ 115 - 120 |

| C-4 | ~ 125 - 130 |

| -OCH3 | ~ 50 - 55 |

| 4-CH3 | ~ 10 - 15 |

Note: The chemical shifts are referenced to TMS in a deuterated solvent like CDCl3.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm-1) | Intensity |

| C=O (ester) stretching | ~ 1710 - 1730 | Strong |

| C-O (ester) stretching | ~ 1200 - 1300 | Strong |

| C-H (aromatic/furan) stretching | ~ 3000 - 3100 | Medium |

| C-H (aliphatic) stretching | ~ 2850 - 3000 | Medium |

| C=C (furan ring) stretching | ~ 1500 - 1600 | Medium |

Table 4: Predicted Mass Spectrometry (MS) Data

| Fragment | Predicted m/z |

| [M]+ (Molecular Ion) | 140.0473 |

| [M - OCH3]+ | 109 |

| [M - COOCH3]+ | 81 |

Note: The mass-to-charge ratio (m/z) is based on the most common isotopes.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques that would be employed to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of the purified compound would be dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) would be added as an internal standard (0 ppm).

-

1H NMR Spectroscopy: The 1H NMR spectrum would be recorded on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 10-15 ppm, and a relaxation delay of 1-2 seconds.

-

13C NMR Spectroscopy: The 13C NMR spectrum would be recorded on the same spectrometer, typically at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence would be used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans would be required compared to 1H NMR due to the lower natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount of the compound would be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. For a liquid sample, a drop would be placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Data Acquisition: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum would typically be scanned over the range of 4000 to 400 cm-1. A background spectrum of the empty sample holder (or pure KBr pellet) would be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample would be introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron ionization (EI) is a common method for volatile compounds, where the sample is bombarded with a high-energy electron beam to generate a molecular ion and characteristic fragment ions. For less volatile or thermally labile compounds, softer ionization techniques such as electrospray ionization (ESI) or chemical ionization (CI) would be used.

-

Mass Analysis: The ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The resulting mass spectrum provides information about the molecular weight and the fragmentation pattern of the compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for the characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

While the specific experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides a robust framework for its anticipated spectral properties and the standard methodologies for their acquisition. Researchers synthesizing this compound are encouraged to perform the analyses detailed herein to generate and publish this valuable data, thereby contributing to the broader scientific knowledge base.

An In-depth Technical Guide to Methyl 4-methylfuran-3-carboxylate Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction

Furan-containing compounds represent a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Among these, derivatives of methyl 4-methylfuran-3-carboxylate are emerging as a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of these compounds, with a focus on their applications in cancer and inflammation research. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.

Synthesis of this compound and its Analogs

The synthesis of the this compound core and its derivatives can be achieved through several established synthetic routes. A common strategy involves the construction of the polysubstituted furan ring from acyclic precursors.

General Synthetic Approach: Paal-Knorr Furan Synthesis

A widely utilized method for the synthesis of furans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. For the synthesis of this compound, a suitable 1,4-dicarbonyl precursor would be required.

Synthesis from Sulfonium Ylides and Acetylenic Esters

A versatile method for the regioselective synthesis of polysubstituted furans, including furan-3-carboxylates, involves the reaction of sulfonium acylmethylides with acetylenic esters.[1] This approach offers a high degree of flexibility in introducing various substituents onto the furan ring.

Experimental Protocol: Synthesis of a Polysubstituted Furan-3-carboxylate[1]

This protocol describes a general method that can be adapted for the synthesis of this compound.

Materials:

-

Appropriate halomethyl carbonyl compound

-

Dimethyl sulfide

-

Sodium hydroxide

-

Appropriate acetylenic ester (e.g., methyl propiolate)

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane

-

Acetone

Procedure:

-

Preparation of the Sulfonium Ylide:

-

To a solution of the halomethyl carbonyl compound (10 mmol) in acetone (15 mL), add dimethyl sulfide (10 mmol).

-

Stir the mixture for 12 hours.

-

Filter the resulting solid and wash with acetone. The solid sulfonium halide can be used without further purification.

-

Add the sulfonium halide to a solution of NaOH (10 mmol) in water (10 mL) at 0 °C.

-

Stir the solution for 30 minutes and then extract the sulfonium ylide with dichloromethane.

-

-

Reaction of the Sulfonium Ylide with Acetylenic Ester:

-

In a reaction vessel, dissolve the acetylenic ester (0.125 mmol) and the prepared sulfonium ylide (0.250 mmol) in DMSO (1 mL).

-

Stir the reaction mixture under a nitrogen atmosphere at 80 °C for 4 hours.

-

Alternatively, the reaction can be carried out under microwave irradiation at 160 °C for 15 minutes.

-

-

Work-up and Purification:

-

After the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired polysubstituted furan-3-carboxylate.

-

Synthesis from 4-Trichloroacetyl-2,3-dihydrofuran

Another approach to furan-3-carboxylic acid and its derivatives involves the aromatization of 4-trichloroacetyl-2,3-dihydrofuran followed by nucleophilic displacement of the trichloromethyl group.[2]

Experimental Protocol: Synthesis of Furan-3-carboxylic Acid[2]

Materials:

-

4-Trichloroacetyl-2,3-dihydrofuran

-

Sodium hydroxide

-

Benzene

-

Hydrochloric acid

Procedure:

-

Hydrolysis of the Trichloromethyl Group:

-

Reflux a solution of 4-trichloroacetyl-2,3-dihydrofuran in benzene in the presence of sodium hydroxide.

-

This step results in the formation of furan-3-carboxylic acid.

-

-

Isolation:

-

After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the furan-3-carboxylic acid.

-

Collect the solid by filtration and dry to obtain the product in approximately 70% yield.

-

-

Esterification:

-

The resulting furan-3-carboxylic acid can be converted to its methyl ester via standard Fischer esterification conditions.

-

Experimental Protocol: Fischer Esterification of 4-methylfuran-3-carboxylic acid

This is a general procedure for the esterification of a carboxylic acid.[3][4]

Materials:

-

4-methylfuran-3-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

Dissolve 4-methylfuran-3-carboxylic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the reaction mixture for several hours (monitoring by TLC).

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography or distillation if necessary.

Biological Activities of Furan-3-carboxylate Derivatives

Derivatives of the furan-3-carboxylate scaffold have demonstrated a range of biological activities, with anticancer and anti-inflammatory properties being of particular interest. While specific data for this compound is limited in the public domain, studies on analogous structures provide valuable insights into its potential therapeutic applications.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of furan derivatives against various cancer cell lines.

Table 1: Cytotoxicity of Furan Derivatives Against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Methyl 5-(hydroxymethyl)furan-2-carboxylate | HeLa (Cervical Cancer) | 64.00 µg/mL | [5][6] |

| HepG2 (Liver Cancer) | 102.53 µg/mL | [5][6] | |

| Novel Furan-Pyridone Derivative (4c) | KYSE70 (Esophageal Cancer) | 0.888 µg/mL (24h), 0.655 µg/mL (48h) | [7] |

| KYSE150 (Esophageal Cancer) | >40 µg/mL | [7] | |

| 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][8][9][10]tetrazine-8-carboxamide (IVa) | Various human solid tumor cell lines | < 10% cell viability at 40 µg/mL | [11] |

It is important to note that these values are for structurally related compounds and not for this compound itself. These findings, however, suggest that the furan-3-carboxylate scaffold is a promising starting point for the development of novel anticancer agents.

Anti-inflammatory Activity

Furan derivatives have also been investigated for their anti-inflammatory potential.

Table 2: Anti-inflammatory Activity of Furanone Derivatives

| Compound | Assay | IC50 Value/Inhibition | Reference |

| 4-Hydroxyfuranone derivative | DPPH radical scavenging | 57 µM | [12] |

| Superoxide anion quenching | 49 µM | [12] | |

| 3-Hydroxyfuranone derivative | DPPH radical scavenging | 1779 µM | [12] |

| Superoxide anion quenching | 511 µM | [12] | |

| Furanone derivatives | Phorbol ester-induced ear edema in mice | ~50-65% inhibition at 200 mg/kg | [12] |

| Carrageenan-induced paw edema in rat | ~50-65% inhibition at 200 mg/kg | [12] | |

| Bergapten (Furanocoumarin) | Carrageenan-induced foot edema in chick | ED50 = 1.6 ± 0.003 mg/kg | [13] |

| Oxypeucedanin hydrate (Furanocoumarin) | Carrageenan-induced foot edema in chick | ED50 = 126.4 ± 0.011 mg/kg | [13] |

These results indicate that the furan nucleus is a key pharmacophore for anti-inflammatory activity.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms by which this compound derivatives exert their biological effects are still under investigation. However, studies on related furan-containing compounds suggest potential involvement in key cellular signaling pathways implicated in cancer and inflammation.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many types of cancer. Several furan derivatives have been identified as inhibitors of this pathway.[8][14]

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by furan derivatives.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of numerous cancers, particularly colorectal cancer. Some furan-containing molecules have been shown to modulate this pathway.[15][16][17]

Caption: Proposed modulation of the Wnt/β-catenin pathway by furan derivatives.

Experimental Workflows

The evaluation of this compound derivatives and their analogs typically follows a standardized workflow in preclinical drug discovery.

Caption: A typical experimental workflow for the evaluation of novel drug candidates.

This compound and its derivatives represent a valuable and versatile scaffold in the field of medicinal chemistry. The synthetic routes to these compounds are well-established, allowing for the generation of diverse chemical libraries for biological screening. Although specific biological data for the parent compound is not extensively available, the promising anticancer and anti-inflammatory activities of structurally related furan-3-carboxylates and other furan derivatives underscore the potential of this chemical class. Future research should focus on the systematic evaluation of a broader range of this compound analogs to establish clear structure-activity relationships and to elucidate their precise mechanisms of action. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.

References

- 1. Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03563J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. scialert.net [scialert.net]

- 6. scialert.net [scialert.net]

- 7. mdpi.com [mdpi.com]

- 8. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New 3- and 4-hydroxyfuranones as anti-oxidants and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibitors of beta-Catenin Signaling [chemdiv.com]

- 17. Frontiers | Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy [frontiersin.org]

The Diverse Biological Activities of Furan-3-Carboxylate Esters: A Technical Guide for Drug Discovery Professionals

Introduction: The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. Among these, furan-3-carboxylate esters have emerged as a particularly interesting class of molecules, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of furan-3-carboxylate esters, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new and effective therapies.

Synthesis of Furan-3-Carboxylate Esters

The synthesis of the furan-3-carboxylate core can be achieved through various synthetic routes. One common method involves the reaction of α-haloketones with β-dicarbonyl compounds under basic conditions to form tricarbonyls or dihydrofurans, which are then cyclized to the corresponding furan products.[1] Another versatile approach is the Paal-Knorr furan synthesis, which involves the acid-catalyzed dehydration of a 1,4-dicarbonyl compound.

A specific and efficient method for the synthesis of methyl 2,5-dimethylfuran-3-carboxylate involves the reaction of methyl acetoacetate with α-acetoxypropionaldehyde in the presence of iron(III) chloride in methanol. The reaction mixture is refluxed, and after workup and distillation, the desired product is obtained.[2]

Detailed Synthetic Protocol: Methyl 2,5-dimethylfuran-3-carboxylate[2]

Materials:

-

Methyl acetoacetate

-

α-Acetoxypropionaldehyde (85% strength)

-

Iron(III) chloride

-

Methanol

-

Water

Procedure:

-

A solution of 150 parts by weight of methyl acetoacetate in 120 parts by weight of methanol is prepared.

-

To this solution, 40 parts by weight of iron(III) chloride and 136 parts by weight of 85% strength α-acetoxypropionaldehyde are added successively.

-

The reaction mixture, which will warm upon addition, is then refluxed for 2 hours.

-

After cooling, the reaction solution is washed with water.

-

The product is then isolated by distillation to yield methyl 2,5-dimethylfuran-3-carboxylate.

Biological Activities of Furan-3-Carboxylate Ester Derivatives

Furan-3-carboxylate esters and their derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections summarize the available quantitative data for these activities.

Anticancer Activity

Several studies have highlighted the potential of furan derivatives as anticancer agents. While specific data for furan-3-carboxylate esters is still emerging, related furan-containing compounds have shown significant cytotoxic activity against various cancer cell lines. For instance, furopyridone derivatives synthesized from 3-furan-carboxylic acid have been investigated for their anticancer properties.[3] One such derivative, compound 4c , exhibited potent cytotoxicity against esophageal cancer cell lines.[3]

| Compound | Cell Line | IC50 (µg/mL) | Exposure Time (h) | Reference |

| Compound 4c (a furopyridone derivative) | KYSE70 | 1.463 | 24 | [3] |

| KYSE70 | 1.329 | 48 | [3] | |

| KYSE150 | 0.888 | 24 | [3] | |

| KYSE150 | 0.655 | 48 | [3] |

Another study on furan-based derivatives identified compounds 4 and 7 as having selective cytotoxic activity against the MCF-7 breast cancer cell line, with a significantly lower impact on normal breast cells (MCF-10A).[4]

| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |

| Compound 4 | MCF-7 | Not specified | 7.33 | [4] |

| Compound 7 | MCF-7 | Not specified | 7.47 | [4] |

Antimicrobial Activity

The furan nucleus is a key component of many antimicrobial agents. While extensive data specifically for furan-3-carboxylate esters is limited, studies on related furan derivatives provide strong evidence for their antimicrobial potential. For example, a series of carbamothioyl-furan-2-carboxamide derivatives were synthesized and evaluated for their antimicrobial activity.[1]

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Carbamothioyl-furan-2-carboxamide derivative 4f | S. aureus | 230-295 | [1] |

| E. coli | 230-295 | [1] | |

| P. aeruginosa | 230-295 | [1] | |

| Carbamothioyl-furan-2-carboxamide derivative 4a, 4b, 4c | S. aureus | 240-280 | [1] |

| E. coli | 240-280 | [1] |

Additionally, (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives have demonstrated potent antibacterial and antifungal activity.[5]

| Compound | Microorganism | MIC (mg/mL) | Reference |

| Compound 8 | En. cloacae | 0.004-0.03 | [5] |

| Compound 15 | T. viride | 0.004-0.06 | [5] |

Anti-inflammatory Activity

Furan derivatives have been shown to possess anti-inflammatory properties, often through the modulation of key inflammatory pathways.[4][6] While specific IC50 values for furan-3-carboxylate esters are not widely reported, related heterocyclic compounds have been evaluated for their ability to inhibit protein denaturation, a key process in inflammation. For instance, thiazoline-2-thione derivatives have been shown to inhibit bovine serum albumin (BSA) denaturation.

| Compound | Assay | IC50 (µg/mL) | Reference |

| Thiazoline-2-thione derivative 4d | BSA denaturation inhibition | 21.9 | [7] |

| Aspirin (Reference) | BSA denaturation inhibition | 22 | [7] |

Experimental Protocols

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The concentration of the formazan, which is dissolved in a suitable solvent, is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the furan-3-carboxylate ester derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a compound.

Principle: The antimicrobial agent diffuses from a well into the agar medium containing the test microorganism. The size of the zone of inhibition around the well is proportional to the antimicrobial activity of the agent.

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.

-

Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile cotton swab.

-

Well Creation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume (e.g., 50-100 µL) of the furan-3-carboxylate ester solution (at various concentrations) into each well. Include a solvent control and a positive control (e.g., a standard antibiotic).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each well in millimeters.

-

MIC Determination (Broth Microdilution): To determine the Minimum Inhibitory Concentration (MIC), perform a broth microdilution assay. Prepare serial dilutions of the compound in a 96-well plate with broth medium. Inoculate each well with the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth after incubation.

Mechanisms of Action and Signaling Pathways

The biological activities of furan derivatives are often attributed to their ability to interact with various cellular targets and modulate key signaling pathways.

Anticancer Mechanism: Apoptosis Induction and Tubulin Polymerization Inhibition

Some furan-based compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells.[4] This can occur through the intrinsic pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, and the activation of caspases.[4] Additionally, certain furan derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]

Anti-inflammatory Mechanism: Modulation of NF-κB Signaling

The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of the inflammatory response.[8][9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as cytokines and chemokines. Some natural compounds have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[8] Furan derivatives may act at various points in this pathway to suppress inflammation.

Conclusion

Furan-3-carboxylate esters represent a promising class of compounds with diverse biological activities that warrant further investigation for therapeutic applications. Their synthetic accessibility allows for the generation of diverse libraries for structure-activity relationship studies. While the available data on the anticancer, antimicrobial, and anti-inflammatory properties of furan-3-carboxylate esters is encouraging, more research is needed to fully elucidate their mechanisms of action and to identify lead compounds with optimal potency and selectivity. The experimental protocols and mechanistic insights provided in this guide offer a foundation for researchers to advance the development of this important class of molecules. Future work should focus on synthesizing and screening a wider range of furan-3-carboxylate esters to build a comprehensive understanding of their therapeutic potential.

References

- 1. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer [mdpi.com]

- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. globalsciencebooks.info [globalsciencebooks.info]

- 9. NF-κB signaling pathway mechanism in cow intertoe skin inflammation caused by Fusobacterium necrophorum - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Versatility of Methyl 4-methylfuran-3-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methylfuran-3-carboxylate is a polysubstituted furan derivative of significant interest in synthetic organic chemistry and drug discovery. The furan nucleus, a five-membered aromatic heterocycle containing an oxygen atom, is a common motif in a plethora of natural products and pharmacologically active compounds. The specific substitution pattern of a methyl group at the 4-position and a methyl carboxylate group at the 3-position imparts a unique reactivity profile to the furan ring. This guide provides a comprehensive overview of the reactivity of the furan ring in this compound, detailing the electronic effects of its substituents and exploring its behavior in key chemical transformations including electrophilic aromatic substitution, cycloaddition reactions, and metalation-based functionalization. Experimental protocols for analogous systems and predictive data are presented to facilitate its application in research and development.

Introduction: The Furan Ring and its Reactivity

The furan ring is an electron-rich aromatic system due to the participation of one of the oxygen lone pairs in the π-electron system. This inherent electron richness makes furan and its derivatives highly susceptible to electrophilic attack, often reacting much more readily than benzene.[1] However, the reactivity and regioselectivity of these reactions are profoundly influenced by the nature and position of substituents on the ring.

In this compound, the furan ring is adorned with two key substituents that electronically modulate its reactivity:

-

Methyl Group (at C4): An electron-donating group (EDG) that increases the electron density of the furan ring through a positive inductive effect (+I), thereby activating it towards electrophilic attack.

-

Methyl Carboxylate Group (at C3): An electron-withdrawing group (EWG) that decreases the electron density of the ring via a negative inductive (-I) and negative mesomeric (-M) effect, thus deactivating it towards electrophiles.

The interplay of these opposing electronic effects governs the overall reactivity of the molecule and the preferred sites of chemical modification.

Electronic Effects and Regioselectivity

The combined electronic influence of the methyl and methyl carboxylate groups in this compound dictates the probable sites for electrophilic attack. While the C2 and C5 positions are inherently the most electron-rich in an unsubstituted furan ring, the deactivating effect of the adjacent C3-ester group will reduce the nucleophilicity of the C2 position. Conversely, the activating effect of the C4-methyl group will enhance the electron density at the C5 position, making it the most likely site for electrophilic substitution.

Key Chemical Transformations

Electrophilic Aromatic Substitution

Despite the deactivating influence of the ester group, the furan ring in this compound is expected to undergo electrophilic aromatic substitution, albeit under potentially more forcing conditions than unsubstituted furan.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents and Conditions | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | Methyl 4-methyl-5-nitrofuran-3-carboxylate |

| Halogenation | Br₂ in CCl₄ or NBS | Methyl 5-bromo-4-methylfuran-3-carboxylate |

| Sulfonation | SO₃/H₂SO₄ | Methyl 4-methyl-5-sulfofuran-3-carboxylate |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Methyl 5-acyl-4-methylfuran-3-carboxylate |

Experimental Protocol: Bromination of a Substituted Furan (Analogous System)

The following protocol for the bromination of a substituted furan can be adapted for this compound.

-

Dissolve the substituted furan (1.0 eq) in a suitable solvent such as carbon tetrachloride or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in the same solvent to the reaction mixture with constant stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Cycloaddition Reactions: The Furan as a Diene

The furan ring can participate as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.[2] The aromaticity of the furan ring means that these reactions are often reversible. The presence of an electron-withdrawing group, such as the methyl carboxylate in the target molecule, can influence the reactivity of the furan as a diene. While it deactivates the furan for normal electron demand Diels-Alder reactions, it can enhance its reactivity in inverse-electron-demand Diels-Alder reactions. For a normal electron demand Diels-Alder, a highly reactive dienophile would be required.

Table 2: Predicted Outcome of a Diels-Alder Reaction

| Dienophile | Conditions | Predicted Product |

| Maleic Anhydride | Heat | 7-oxa-bicyclo[2.2.1]hept-5-ene derivative |

Experimental Protocol: Diels-Alder Reaction of a Furan with Maleic Anhydride (Analogous System)

This protocol outlines a general procedure for the Diels-Alder reaction between a furan derivative and maleic anhydride.[3]

-

In a round-bottom flask, dissolve the furan derivative (1.0 eq) and maleic anhydride (1.0 eq) in a minimal amount of a suitable solvent (e.g., toluene or xylene).

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, allow the reaction to cool to room temperature. The product may crystallize out of the solution.

-

If crystallization occurs, collect the product by filtration and wash with a small amount of cold solvent.

-

If the product does not crystallize, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) and related C-H activation strategies provide a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. For this compound, lithiation is a plausible method for introducing a functional group at the C2 or C5 position. The directing effect of the substituents will play a crucial role in determining the site of metalation. The ester group at C3 could potentially direct lithiation to the C2 position.

Table 3: Predicted Outcome of Metalation and Functionalization

| Reagents | Intermediate | Electrophile (E+) | Predicted Final Product |

| n-BuLi, THF, -78 °C | 2-Lithio-4-methylfuran-3-carboxylate | DMF | Methyl 2-formyl-4-methylfuran-3-carboxylate |

| n-BuLi, THF, -78 °C | 2-Lithio-4-methylfuran-3-carboxylate | (CH₃)₃SiCl | Methyl 4-methyl-2-(trimethylsilyl)furan-3-carboxylate |

Experimental Protocol: Lithiation and Quenching with an Electrophile (Analogous System)

The following is a general procedure for the lithiation of a substituted furan and subsequent reaction with an electrophile.

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted furan (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.1 eq) in hexanes to the stirred solution.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Add the electrophile (1.2 eq) to the reaction mixture and continue stirring at -78 °C for another hour.

-

Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Applications in Drug Development and Organic Synthesis

The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules. The ability to selectively functionalize the furan ring of this compound at various positions opens up avenues for the synthesis of novel compounds with potential therapeutic applications. The ester functionality can be further modified, for example, through hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol, providing a handle for the introduction of diverse chemical moieties.

Conclusion

This compound possesses a furan ring with a nuanced reactivity profile, governed by the competing electronic effects of its methyl and methyl carboxylate substituents. While the ester group deactivates the ring towards classical electrophilic aromatic substitution, the C5 position remains a viable site for functionalization. Furthermore, the molecule can participate in cycloaddition reactions and can be regioselectively functionalized via metalation protocols. This guide provides a foundational understanding of its chemical behavior, offering valuable insights for its strategic use in the synthesis of complex organic molecules and in the pursuit of new therapeutic agents. Further experimental validation will be crucial to fully elucidate the reactivity of this versatile building block.

References

A Technical Guide to Methyl 4-methylfuran-3-carboxylate

Abstract

This document provides a comprehensive technical overview of Methyl 4-methylfuran-3-carboxylate, a substituted furan derivative. Furan cores are significant structural motifs in a variety of natural products, pharmaceuticals, and functional materials. This guide covers the compound's nomenclature, physicochemical properties, predicted spectral data, a detailed potential synthesis protocol, and a workflow visualization. The information presented is intended to support research and development activities involving furan-based heterocyclic compounds.

Nomenclature and Structure

The formal IUPAC name for the compound is This compound . The structure consists of a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom. The ring is substituted at the C3 position with a methyl carboxylate group (–COOCH₃) and at the C4 position with a methyl group (–CH₃).

-

Molecular Formula: C₇H₈O₃

-

Molecular Weight: 140.14 g/mol

-

CAS Number: While a specific CAS number for this exact isomer is not prominently available, related compounds like Methyl 2-methylfuran-3-carboxylate have the CAS number 6141-58-8[1].

-

InChIKey: A predicted InChIKey would be generated based on the final confirmed structure. For the related Methyl 2-methylfuran-3-carboxylate, the key is UVRRIABXNIGUJZ-UHFFFAOYSA-N[1].

-

SMILES: COC(=O)C1=C(C)OC=C1

Physicochemical and Spectral Data

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Physical State | Colorless to pale yellow liquid | Based on similar small molecule furan esters. |

| Boiling Point | ~180-190 °C (at 760 mmHg) | Estimated from related isomers. Methyl furan-3-carboxylate boils at 181.3°C[4]. |

| Density | ~1.15 g/cm³ | Interpolated from similar structures. |

| Solubility | Soluble in common organic solvents (e.g., Ethanol, DMSO, Dichloromethane). Sparingly soluble in water. | Typical for small polar organic esters. |

| LogP | ~1.2 - 1.5 | Calculated based on structure; indicates moderate lipophilicity. |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Wavenumber / Chemical Shift | Assignment and Notes |

| FT-IR (ν, cm⁻¹) | 3120-3150 | =C-H stretch (furan ring) |

| 2950-2990 | C-H stretch (aliphatic -CH₃) | |

| 1720-1735 | C=O stretch (ester carbonyl) | |

| 1580-1600 | C=C stretch (furan ring) | |

| 1100-1250 | C-O stretch (ester and furan ether) | |

| ¹H NMR (δ, ppm) | ~7.8-8.0 (s, 1H) | H2 proton on the furan ring. |

| ~7.1-7.3 (s, 1H) | H5 proton on the furan ring. | |

| ~3.8 (s, 3H) | Methoxy protons (-OCH₃) of the ester. | |

| ~2.2 (s, 3H) | Methyl protons (-CH₃) at C4. | |

| ¹³C NMR (δ, ppm) | ~164 | C=O (ester carbonyl) |

| ~148 | C2 (furan ring) | |

| ~142 | C5 (furan ring) | |

| ~120 | C3 (furan ring, substituted) | |

| ~115 | C4 (furan ring, substituted) | |

| ~52 | -OCH₃ (ester) | |

| ~14 | -CH₃ (at C4) |

Potential Synthesis Pathway

The synthesis of polysubstituted furans can be achieved through various methods, including the reaction of sulfur ylides with acetylenic esters[5]. A plausible and direct strategy for synthesizing this compound involves the reaction of a stabilized sulfur ylide with methyl 2-butynoate (also known as methyl crotonate's alkyne analog).

The workflow involves a tandem sequence initiated by a Michael addition, followed by intramolecular reactions and elimination to form the aromatic furan ring[5]. This method provides a direct route to structurally diverse furan compounds.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

This section details a hypothetical but plausible experimental protocol for the synthesis of this compound based on established methodologies for furan synthesis[5].

Objective: To synthesize this compound via the reaction of a sulfur ylide and an acetylenic ester.

Reagents and Materials:

-

Dimethylsulfonium acylmethylide (sulfur ylide)

-

Methyl 2-butynoate

-

Anhydrous Toluene (solvent)

-

Anhydrous Sodium Sulfate (drying agent)

-

Silica Gel (for column chromatography)

-

Ethyl Acetate, Hexanes (eluents)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator.

Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add the sulfur ylide (1.2 equivalents) dissolved in anhydrous toluene (100 mL).

-

Addition of Ester: Begin stirring the solution. Slowly add methyl 2-butynoate (1.0 equivalent) dropwise to the flask at room temperature over a period of 20 minutes.

-

Reaction: After the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature for 2.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC)[6].

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Collect the fractions containing the desired product (identified by TLC). Combine them and evaporate the solvent to yield pure this compound. Confirm the structure and purity using NMR and mass spectrometry.

Biological and Pharmaceutical Relevance

While specific biological activities of this compound are not widely reported, the furan-3-carboxylate scaffold is a valuable intermediate in medicinal chemistry. Furan derivatives are known to exhibit a wide range of biological activities and are core components of many approved drugs and investigational agents. For instance, derivatives have been explored for their potential as antibacterial agents by interacting with key bacterial proteins[7]. The functional handles on this molecule—the ester and the furan ring itself—allow for further chemical modifications to generate libraries of compounds for drug discovery screening.

Logical Relationships in Furan Chemistry

The derivatization of the furan ring is a key aspect of its utility. The relationships between starting materials, key intermediates, and final products dictate the strategic approach to synthesizing complex molecules.

Caption: Key chemical transformations starting from a furan ester core.

References

- 1. Methyl 2-methylfuran-3-carboxylate | C7H8O3 | CID 80237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl furan-3-carboxylate | C6H6O3 | CID 14918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. CAS 13129-23-2 | Methyl furan-3-carboxylate - Synblock [synblock.com]

- 5. Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03563J [pubs.rsc.org]

- 6. Methyl 4-oxotetrahydrothiophene-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. Methyl furan-3-carboxylate | 1334-76-5 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Safety and Hazards of Methyl 4-methylfuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known safety and hazard information for Methyl 4-methylfuran-3-carboxylate (CAS No. not uniformly available, often specific to supplier). Due to the limited public data specifically for this compound, this guide synthesizes information from safety data sheets (SDS) for structurally similar furan derivatives to provide a robust understanding of potential risks and safe handling procedures.

GHS Hazard Classification

The Globally Harmonized System (GHS) classification for furan derivatives indicates several areas of concern. While a specific, universally adopted classification for this compound is not available, data from similar compounds suggest the following potential hazards.

Table 1: Aggregated GHS Classification for Furan Derivatives

| Hazard Class | Hazard Category | Common Hazard Statements |

|---|---|---|

| Flammable Liquids | 2 or 3 | H225: Highly flammable liquid and vapor. H226: Flammable liquid and vapor.[1][2][3] |

| Acute Toxicity, Oral | 3 or 4 | H302: Harmful if swallowed.[1][4][5] |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled.[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2][4][5][6] |

| Serious Eye Damage/Irritation | 1 or 2A | H318: Causes serious eye damage. H319: Causes serious eye irritation.[2][4][5][6] |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation.[2][5][6] |

Note: This table represents an aggregation of data from various furan derivatives. The actual classification for this compound may vary and the user should always consult the supplier-specific SDS.

Physical and Chemical Properties

Understanding the physical and chemical properties is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C7H8O3[6] |

| Molecular Weight | 140.14 g/mol [6] |

| Boiling Point | ~181-220°C at 760 mmHg[3][7] |

| Flash Point | ~91°C[7] |

| Storage Temperature | 2-8°C, under inert gas (e.g., Nitrogen or Argon)[7] |

Experimental Protocols

Detailed toxicological studies specifically for this compound are not publicly available. The hazard classifications found on Safety Data Sheets are typically derived from a combination of experimental data on the substance itself, data from structurally similar chemicals (read-across), and computational modeling (QSAR).

Standard methodologies for generating such data are defined by organizations like the Organisation for Economic Co-operation and Development (OECD). Key experimental protocols would likely include:

-

Acute Oral Toxicity (OECD 423): To determine the dose at which the substance is harmful if swallowed.

-

Acute Dermal Toxicity (OECD 402): To assess effects of skin contact.

-

Acute Inhalation Toxicity (OECD 403): To evaluate toxicity if inhaled.

-

Skin Irritation/Corrosion (OECD 404): To assess the potential for causing skin damage.

-

Eye Irritation/Corrosion (OECD 405): To determine the potential for causing eye damage.

Without specific studies on this compound, professionals must handle it with the assumption that it carries the risks associated with its chemical class.

Safe Handling and Risk Mitigation Workflow

A systematic approach is essential when working with potentially hazardous chemicals. The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Chemical Safety and Handling Workflow.

Exposure Controls and Personal Protection

Based on the potential hazards, stringent control measures are necessary.

Table 3: Exposure Control and Personal Protection

| Control Type | Recommendation |

|---|---|

| Engineering Controls | • Work exclusively under a chemical fume hood to manage vapor inhalation.[8] • Use explosion-proof electrical, ventilating, and lighting equipment.[4][8] • Ensure eyewash stations and safety showers are readily accessible.[8] |

| Personal Protective Equipment (PPE) | • Eye/Face Protection: Wear chemical safety goggles or a face shield (EN166 compliant).[4][8] • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[4][8] • Respiratory Protection: If a fume hood is not available or if aerosolization is likely, use a NIOSH/MSHA approved respirator.[9] |

| Hygiene Measures | • Wash hands thoroughly after handling.[4] • Do not eat, drink, or smoke in the work area.[4] • Remove contaminated clothing and wash before reuse.[4] |

First-Aid and Emergency Procedures

Immediate and appropriate response is critical in case of exposure.

Table 4: First-Aid Measures

| Exposure Route | First-Aid Instructions |

|---|---|

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. If skin irritation occurs, get medical advice.[4][8] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[4][8] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[8]

-

Specific Hazards: The substance is flammable and vapors may form explosive mixtures with air.[8] Containers may explode when heated.[8] Vapors can travel to a source of ignition and flash back.[8]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

Storage and Disposal

-

Storage: Store in a well-ventilated, cool place.[10] Keep the container tightly closed and store locked up.[8] Store under an inert atmosphere. Keep away from heat, sparks, open flames, and hot surfaces.[4][8] Take measures to prevent the buildup of electrostatic charge.[10]

-

Disposal: Dispose of contents and container in accordance with all local, regional, and national regulations at an approved waste disposal plant.[4][8] Do not allow the product to enter drains or waterways.[10]

References

- 1. cpachem.com [cpachem.com]

- 2. Methyl furan-3-carboxylate | C6H6O3 | CID 14918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 13129-23-2 | Methyl furan-3-carboxylate - Synblock [synblock.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Methyl 4-oxotetrahydrofuran-3-carboxylate | 57595-23-0 [amp.chemicalbook.com]

- 6. Methyl 2-methylfuran-3-carboxylate | C7H8O3 | CID 80237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 4-oxotetrahydrofuran-3-carboxylate | 57595-23-0 [m.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. spectrumchemical.com [spectrumchemical.com]

Methodological & Application

Synthetic Routes to Polysubstituted Furan-3-Carboxylates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various synthetic routes to polysubstituted furan-3-carboxylates. These compounds are significant building blocks in medicinal chemistry and materials science. The following sections summarize key methodologies, present quantitative data in tabular format for easy comparison, and provide detailed experimental protocols for reproducible synthesis.

Classical Methods for Furan Synthesis

Classical methods, such as the Paal-Knorr and Feist-Benary syntheses, have long been fundamental for the construction of furan rings. These methods are valued for their reliability and the use of readily available starting materials.

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a robust method for synthesizing substituted furans from 1,4-dicarbonyl compounds under acidic conditions.[1][2][3] The reaction proceeds via acid-catalyzed cyclization and dehydration of the dicarbonyl compound.[1] While versatile, this method may be limited by the availability of the starting 1,4-dicarbonyl compounds.[4]

General Reaction Scheme:

References

Methyl 4-methylfuran-3-carboxylate: An Underutilized Building Block in Organic Synthesis

Despite the prevalence of substituted furan cores in pharmaceuticals and natural products, methyl 4-methylfuran-3-carboxylate remains a largely unexplored building block in the landscape of organic synthesis. A comprehensive review of available scientific literature and chemical databases reveals a significant gap in documented applications, detailed experimental protocols, and quantitative data for this specific molecule.

While the broader class of furan-3-carboxylates finds utility in the synthesis of complex molecules, the specific substitution pattern of this compound does not appear in prominent synthetic routes or drug discovery programs. Furan derivatives, in general, are recognized for their versatile reactivity and are precursors to a wide array of functionalized compounds.[1][2][3][4] However, the influence of the 4-methyl substituent on the reactivity and potential applications of the furan-3-carboxylate scaffold has not been systematically investigated or reported.

Challenges in Sourcing and Synthesis

Potential Applications: A Frontier for Discovery

Given the established importance of the furan motif in medicinal chemistry, it is conceivable that this compound could serve as a valuable, yet currently overlooked, building block.[1][7] The methyl group at the C4 position could influence the molecule's electronic properties and steric interactions, potentially leading to novel biological activities or improved pharmacokinetic profiles in derivative compounds.

The furan ring can be a precursor to 1,4-dicarbonyl compounds, carboxylic acids, and other heterocyclic systems through oxidative cleavage reactions.[4][8] The strategic placement of the methyl and carboxylate groups on the furan ring of this compound could, in theory, be exploited to construct complex molecular architectures.

Future Outlook

The lack of data on this compound presents an opportunity for synthetic and medicinal chemists. The development of a robust and scalable synthesis for this compound would be the first critical step. Following this, a systematic exploration of its reactivity and its incorporation into libraries of bioactive compounds could unveil novel applications in drug discovery and materials science.

At present, due to the absence of specific experimental data, it is not possible to provide detailed application notes or protocols for the use of this compound as a building block in organic synthesis. Researchers interested in this particular molecule would need to embark on foundational research to establish its synthesis and reactivity profile.

General Synthetic Strategies for Substituted Furans

While a specific protocol for this compound is unavailable, general methods for the synthesis of substituted furan-3-carboxylates can be considered as a starting point. One such general approach involves the reaction of acetyl-containing furan-3-carboxylates with hydrazines to form hydrazones, which can be further modified.[9] Another strategy is the palladium-catalyzed oxidative carbonylation of alkynediol derivatives.[5]

Below is a generalized workflow for the synthesis of a substituted furan, which would require significant adaptation and optimization for the specific target of this compound.

Caption: A generalized synthetic workflow for substituted furans.

The successful synthesis and subsequent application of this compound await pioneering efforts from the scientific community. Its potential as a valuable building block remains to be unlocked.

References

- 1. ijabbr.com [ijabbr.com]

- 2. Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03563J [pubs.rsc.org]

- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters by direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 8. organicreactions.org [organicreactions.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Methyl 4-methylfuran-3-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-containing compounds are a significant class of heterocyclic molecules that have demonstrated a wide array of biological activities, making them privileged scaffolds in medicinal chemistry.[1][2][3] The furan ring can act as a bioisostere for phenyl rings, offering modified electronic and steric properties that can enhance metabolic stability, bioavailability, and drug-receptor interactions.[2] Among these, the furan-3-carboxylate moiety is a key structural motif found in numerous compounds with therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] Methyl 4-methylfuran-3-carboxylate, as a substituted derivative, represents a valuable building block for the synthesis of novel therapeutic agents. Its structural features allow for diverse chemical modifications to optimize biological activity. These notes provide an overview of the potential applications, synthesis, and biological evaluation of derivatives based on the this compound scaffold.

While specific data on this compound is limited, this document extrapolates from the broader class of furan-3-carboxylates and related substituted furans to illustrate its potential in drug discovery.

Potential Therapeutic Applications

Derivatives of the furan-3-carboxylate scaffold have shown promise in several therapeutic areas:

-

Anticancer Activity: Furan derivatives have been investigated as cytotoxic agents against various cancer cell lines. For example, novel furopyridone derivatives synthesized from 3-furancarboxylic acid have demonstrated potent activity against esophageal cancer cell lines.[4]

-

Antimicrobial Activity: The furan nucleus is a core component of many antimicrobial agents.[1] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][5] For instance, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have exhibited inhibitory activity against Escherichia coli and Staphylococcus aureus.[1]

-

Anti-inflammatory Activity: Certain furan-based compounds are known to inhibit cyclooxygenase (COX) enzymes, suggesting their potential as anti-inflammatory agents.[2]

-

Central Nervous System (CNS) Activity: Substituted furans have been explored for their potential antidepressant, anxiolytic, and anticonvulsant properties.[1]

Quantitative Data on Furan Carboxylate Derivatives

To illustrate the potency of furan-based compounds, the following table summarizes the biological activity of derivatives of a related isomer, methyl-5-(hydroxymethyl)-2-furan carboxylate.[6] This data provides a benchmark for the potential activity that could be achieved with derivatives of this compound.

| Compound/Derivative | Cell Line/Organism | Activity Type | Measurement | Value |

| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | HeLa (Cervical Cancer) | Cytotoxicity | IC₅₀ | 62.37 µg/mL |

| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | Photogenic Bacteria | Antibacterial | MIC | 250 µg/mL |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Staphylococcus aureus | Antibacterial | MIC | >250 µg/mL |

| N-(2-(1H-indol-3-yl)ethyl)-5-(hydroxymethyl)-2-furancarboxamide | HeLa (Cervical Cancer) | Cytotoxicity | IC₅₀ | 106.21 µg/mL |

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

Objective: To synthesize this compound.

Materials:

-

Dimethylsulfonium acylmethylide (or a suitable precursor)

-

Methyl 2-butynoate

-

Anhydrous solvent (e.g., Toluene)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

-

Preparation of the Sulfur Ylide: Prepare the dimethylsulfonium acylmethylide according to established literature procedures.

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the sulfur ylide in anhydrous toluene.

-

Addition of Alkyne: To the stirred solution of the ylide, add methyl 2-butynoate dropwise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is expected to proceed through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination.[7]

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-